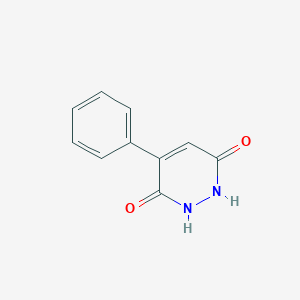

(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride

Overview

Description

“(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride” is a chemical compound with the CAS Number: 20045-77-6. It has a molecular weight of 153.61 and its IUPAC name is methyl (2S)-2-(methylamino)propanoate hydrochloride . The physical form of this compound is solid .

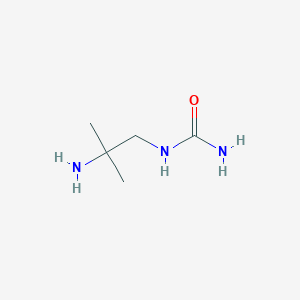

Molecular Structure Analysis

The InChI code for “(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride” is 1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H/t4-;/m0./s1 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride” is a solid compound stored at room temperature in an inert atmosphere . It has a molecular weight of 153.61 . For more detailed physical and chemical properties, it would be beneficial to refer to a comprehensive chemical database or materials safety data sheet (MSDS).Scientific Research Applications

Biochemical Production of Propanol

Research on the microbial production of propanol, an industrially significant molecule, has shown significant advancements. Propanol can be produced by microbes from renewable resources, highlighting an eco-friendly approach to producing valuable chemicals. Synthetic pathways for propanol production have been developed, emphasizing the potential for biofuel components or chemical synthesis precursors. This demonstrates the broader applications of amino acid derivatives in microbial biosynthesis and renewable chemical production (Walther & François, 2016).

Flavor Compounds in Foods

Branched aldehydes, derived from amino acids, play a crucial role as flavor compounds in various food products. The review of metabolic conversions, microbial, and food composition that influence the formation of these compounds underscores the importance of understanding the biochemical pathways for controlling flavor compound levels in foods. This research area signifies the application of amino acid derivatives in enhancing food quality and taste (Smit, Engels, & Smit, 2009).

Cancer Therapy

FTY720, a compound with a structure related to amino acid derivatives, shows promise in cancer therapy. It acts as an immunosuppressant and demonstrates antitumor efficacy in several cancer models. This highlights the potential of amino acid derivatives and related compounds in developing new treatments for cancer, offering insights into novel therapeutic pathways and molecular targets (Zhang et al., 2013).

Neurodegenerative Diseases

The neurotoxin BMAA and its isomeric amino acids produced by cyanobacteria have been linked to neurodegenerative diseases. This raises awareness of the importance of studying non-proteinogenic amino acids and their potential impact on human health, especially through dietary supplements based on cyanobacteria. This area of research is critical for understanding the environmental and health implications of amino acid derivatives (Manolidi et al., 2019).

Environmental and Ecological Implications

The study on the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid similar to the core structure of (S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride, in aquatic environments underscores the environmental impact of synthetic compounds. This research is pivotal in assessing the ecological risks associated with the widespread use of parabens and potentially related compounds, guiding towards safer environmental practices (Haman et al., 2015).

Safety And Hazards

The safety information for “(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3.ClH/c1-4(8)6(10)9-5(2)7(11)12-3;/h4-5H,8H2,1-3H3,(H,9,10);1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSVBOMWSCRPGM-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553440 | |

| Record name | Methyl L-alanyl-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride | |

CAS RN |

41036-19-5 | |

| Record name | Methyl L-alanyl-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2S)-2-[(2S)-2-aminopropanamido]propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)